Tris[4-(tridecafluorohexyl)phenyl]phosphine

Catalog No.
S1500317
CAS No.
193197-68-1
M.F
C36H12F39P
M. Wt
1216.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[4-(tridecafluorohexyl)phenyl]phosphine

CAS Number

193197-68-1

Product Name

Tris[4-(tridecafluorohexyl)phenyl]phosphine

IUPAC Name

tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]phosphane

Molecular Formula

C36H12F39P

Molecular Weight

1216.4 g/mol

InChI

InChI=1S/C36H12F39P/c37-19(38,22(43,44)25(49,50)28(55,56)31(61,62)34(67,68)69)13-1-7-16(8-2-13)76(17-9-3-14(4-10-17)20(39,40)23(45,46)26(51,52)29(57,58)32(63,64)35(70,71)72)18-11-5-15(6-12-18)21(41,42)24(47,48)27(53,54)30(59,60)33(65,66)36(73,74)75/h1-12H

InChI Key

PJQMFFDXUGYQTO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
  • Origin: Information on the specific origin or synthesis of Tris[4-(tridecafluorohexyl)phenyl]phosphine is not readily available. However, organophosphorus compounds are generally synthesized from reactions involving phosphorus halides and organic compounds [].
  • Significance: Similar organophosphorus compounds with aromatic groups attached to the phosphorus atom are known to act as ligands in organometallic chemistry and homogeneous catalysis []. There is a possibility that Tris[4-(tridecafluorohexyl)phenyl]phosphine could have similar applications, but specific research on this compound is lacking.

Molecular Structure Analysis

  • The key feature of the molecule is a central phosphorus atom (P) bonded to three phenyl (C6H5) groups. Each phenyl group has a tridecafluorohexyl chain (C6F13) attached to the para (4th) position.
  • The bulky and highly fluorinated tridecafluorohexyl chains likely influence the steric and electronic properties of the molecule compared to related compounds with shorter or less fluorinated chains.

Chemical Reactions Analysis

  • Synthesis: The specific synthesis of Tris[4-(tridecafluorohexyl)phenyl]phosphine is unknown. However, a general approach for synthesizing similar organophosphorus compounds involves the reaction of a phosphorus trichloride (PCl3) with a lithium or Grignard reagent derived from the desired organic group (e.g., C6H4F-4-Li) [].
PCl3 + 3 LiC6H4F-4 -> Tris(4-fluorophenyl)phosphine + 3 LiCl
  • Decomposition: The decomposition pathway for Tris[4-(tridecafluorohexyl)phenyl]phosphine is not available. However, organophosphorus compounds can decompose under various conditions, including heat, light, or strong acids/bases, to release phosphine (PH3) and other products [].

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties (melting point, boiling point, solubility, etc.) for Tris[4-(tridecafluorohexyl)phenyl]phosphine is not available.
  • Similar organophosphorus compounds are typically colorless to light yellow solids with low solubility in water but good solubility in organic solvents [].
  • Information on specific safety hazards associated with Tris[4-(tridecafluorohexyl)phenyl]phosphine is not available.
  • Organophosphorus compounds can vary in their toxicity, but some can be irritants or corrosive. It is advisable to handle any unknown compound with caution and consult with safety data sheets (SDS) for related compounds.

Potential Applications in Catalysis:

Tris[4-(tridecafluorohexyl)phenyl]phosphine, also known as TTPhP, is a phosphorus-based ligand with unique properties that make it potentially valuable in catalysis research. Its structure features a central phosphorus atom bonded to three bulky tridecafluorohexylphenyl groups. These bulky groups impart several key characteristics:

  • Steric hindrance: The large size of the tridecafluorohexyl groups creates steric bulk around the central phosphorus atom. This can influence the reactivity of the metal center in a catalyst complex, potentially leading to selective and efficient transformations.
  • Electronic properties: The presence of fluorine atoms on the tridecafluorohexyl groups introduces electron-withdrawing character. This can alter the electronic environment around the metal center, potentially affecting the activation of substrates and the overall catalytic cycle.

Due to these features, TTPhP has been explored as a ligand for various transition metals in catalytic reactions. Some potential research areas include:

  • Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds between two different organic molecules. TTPhP could potentially be used to develop new and efficient catalysts for challenging cross-coupling reactions, particularly those involving hindered substrates.
  • Hydrogenation reactions: These reactions involve the addition of hydrogen atoms to an unsaturated molecule. TTPhP could be investigated as a ligand for catalysts that promote the selective hydrogenation of specific bonds in complex molecules.

Potential Applications in Material Science:

The unique properties of TTPhP also hold promise for applications in material science. The bulky and electron-withdrawing nature of the ligand can influence the self-assembly and properties of various materials:

  • Polymers: TTPhP could be employed as a ligand in the synthesis of functional polymers with specific properties, such as improved thermal stability, electrical conductivity, or gas permeability.
  • Metal-organic frameworks (MOFs): These porous materials are constructed from metal nodes connected by organic linkers. TTPhP could potentially be used as a linker molecule in MOFs, leading to materials with tailored pore sizes and functionalities for applications such as gas storage, separation, and catalysis.

XLogP3

17.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris[4-(tridecafluorohexyl)phenyl]phosphine

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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